molecular formula C19H21F3N4O B15121935 N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B15121935
M. Wt: 378.4 g/mol
InChI Key: KKERSEOGYNCHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted pyrimidine and piperidine derivatives.

Scientific Research Applications

N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine
  • 5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine

Uniqueness

N,5-dimethyl-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine stands out due to the presence of both the dimethyl and trifluoromethyl groups, which confer unique steric and electronic properties

Properties

Molecular Formula

C19H21F3N4O

Molecular Weight

378.4 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H21F3N4O/c1-13-10-23-18(24-11-13)25(2)14-6-5-9-26(12-14)17(27)15-7-3-4-8-16(15)19(20,21)22/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3

InChI Key

KKERSEOGYNCHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.